
5-氯-2-(氯甲基)吡啶
描述
5-Chloro-2-(chloromethyl)pyridine, also known as 5-chloro-2-pyridin-2-ylmethanol, is an organic compound belonging to the class of pyridines. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. 5-Chloro-2-(chloromethyl)pyridine has a wide range of applications in the fields of chemistry and biology, and is used in the synthesis of many compounds and as a reagent in various reactions.
科学研究应用
药物化合物合成
5-氯-2-(氯甲基)吡啶广泛用于合成各种药物化合物 . 由于氯甲基的存在,该化合物具有较高的反应活性,使其成为构建用于治疗目的的复杂分子的宝贵中间体。
新烟碱类杀虫剂合成
该化合物在新烟碱类杀虫剂的合成中起着至关重要的作用 . 这些杀虫剂广泛用于农业,以保护农作物免受害虫侵害,而5-氯-2-(氯甲基)吡啶是其生产中的关键前体。
材料科学
在材料科学中,5-氯-2-(氯甲基)吡啶可用于改变材料的表面性质或合成具有潜在应用于涂料、粘合剂和智能材料的新型聚合物结构 .
分析化学
该化合物在分析化学中用作标准品或试剂,用于开发分析方法。 它用于校准仪器或作为反应物来衍生待测物进行检测和定量 .
环境研究
由于其工业应用,5-氯-2-(氯甲基)吡啶也是环境研究的主题,以了解其行为和对生态系统的影响。 研究其降解、生物积累和作为环境污染物的潜力 .
化学研究
在化学研究中,该化合物用于探索新的化学反应和途径。 它是合成新化合物和研究其性质的构建块 .
工业应用
除了实验室,5-氯-2-(氯甲基)吡啶还在各种工业流程中得到应用。 它用于染料、农用化学品和其他特种化学品的生产 .
危害和安全研究
安全和危害
5-Chloro-2-(chloromethyl)pyridine is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . It should be handled with personal protective equipment, including chemical impermeable gloves . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
作用机制
Target of Action
5-Chloro-2-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and neonicotinoid pesticides . It is particularly important in the production of imidacloprid and acetamiprid , which are insecticides that act on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects.
Mode of Action
The compounds it helps synthesize, such as imidacloprid and acetamiprid, act as agonists to the nachr, causing overstimulation of the nervous system in insects, leading to paralysis and death .
Biochemical Pathways
As an intermediate, 5-Chloro-2-(chloromethyl)pyridine is involved in the synthesis pathways of various compounds. For instance, it is used in the production of imidacloprid and acetamiprid, which affect the biochemical pathway involving the nAChR in insects .
Pharmacokinetics
It is known to be insoluble in water , which could impact its absorption and distribution in biological systems. It’s also important to note that the pharmacokinetic properties of the final products it helps synthesize would be more relevant in a biological context.
Result of Action
They cause overstimulation of the insect nervous system, leading to paralysis and death .
Action Environment
The action of 5-Chloro-2-(chloromethyl)pyridine is primarily in the chemical reactions during the synthesis of other compounds. Environmental factors such as temperature, pH, and the presence of other reactants can influence these reactions. As it is insoluble in water , its stability and reactivity may also be affected by the solvent used in the reactions.
属性
IUPAC Name |
5-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKXEIHKDSIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561206 | |
| Record name | 5-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-24-9 | |
| Record name | 5-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




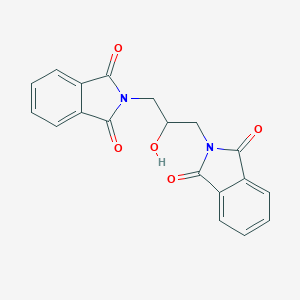
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
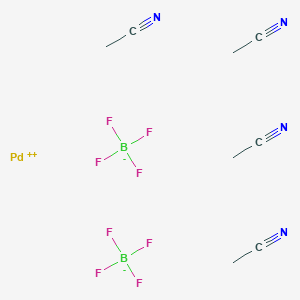
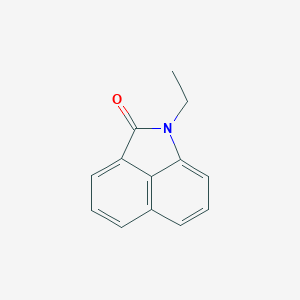
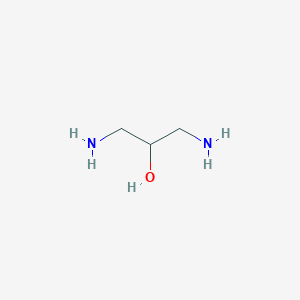
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)


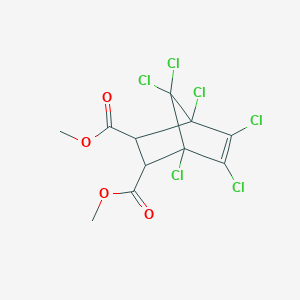

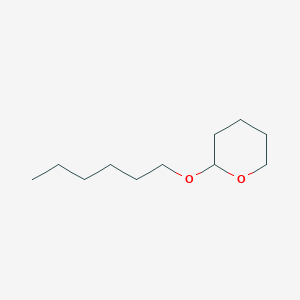
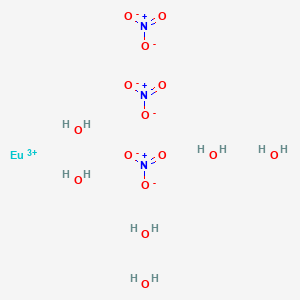
![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)